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Compound of Interest

Compound Name: 1H-indole-6-carbaldehyde

Cat. No.: B015419 Get Quote

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous

natural products and synthetic pharmaceuticals.[1] The functionalization of this scaffold is a

cornerstone of medicinal chemistry, with indole aldehydes serving as particularly valuable

intermediates due to the versatile reactivity of the formyl group.[2] While electrophilic

substitution of indole, such as in the Vilsmeier-Haack reaction, overwhelmingly favors the

electron-rich C3 position to yield indole-3-carbaldehyde, functionalization at the benzene ring,

specifically at the C6 position, is synthetically challenging.[3][4]

This inherent difficulty makes 1H-indole-6-carbaldehyde a more specialized and often more

valuable precursor. Its unique architecture allows for the exploration of chemical space

inaccessible through the C3-isomer, leading to the development of molecules with distinct

biological activities and material properties. This guide serves as a technical resource for

researchers and drug development professionals aiming to leverage the unique chemical

properties of 1H-indole-6-carbaldehyde.

Molecular Structure and Physicochemical
Properties
1H-indole-6-carbaldehyde is an aromatic heterocyclic compound consisting of a fused bicyclic

structure of a benzene ring and a pyrrole ring, with a formyl group attached to position 6 of the

benzene moiety.

Caption: Chemical structure of 1H-indole-6-carbaldehyde.
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The key physicochemical properties of 1H-indole-6-carbaldehyde are summarized in the table

below.

Property Value Source(s)

IUPAC Name 1H-indole-6-carbaldehyde [5]

Synonyms
6-Formylindole, Indole-6-

carboxaldehyde
[5][6]

CAS Number 1196-70-9 [5]

Molecular Formula C₉H₇NO [5]

Molecular Weight 145.16 g/mol [5][6]

Appearance
Yellow to orange-brown

crystalline powder
[6]

Melting Point 124-132 °C [6]

SMILES C1=CC(=CC2=C1C=CN2)C=O [5][7]

InChI Key
VSPBWOAEHQDXRD-

UHFFFAOYSA-N
[5]

Spectroscopic and Analytical Characterization
While comprehensive, peer-reviewed spectral assignments for 1H-indole-6-carbaldehyde are

not widely available in the public domain, its structure allows for the prediction of key

characteristic signals based on data from analogous compounds.[8][9]

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption

bands for the key functional groups.

N-H Stretch: A moderate to sharp band around 3400-3300 cm⁻¹ corresponding to the pyrrole

N-H stretching vibration.[9]

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the

aromatic rings.
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Aldehyde C-H Stretch: Weak but sharp bands are anticipated in the 2850-2700 cm⁻¹ region.

[9]

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the range of 1700-

1670 cm⁻¹, typical for an aromatic aldehyde.

Aromatic C=C Stretch: Multiple bands of variable intensity are expected between 1600 cm⁻¹

and 1450 cm⁻¹.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each unique

hydrogen atom.

N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

Aldehyde Proton (-CHO): A sharp singlet in the highly deshielded region of 9.9-10.1 ppm.

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approx.

6.5-8.0 ppm). The H7 proton is expected to be a singlet or narrow doublet, while the H4 and

H5 protons will likely appear as doublets or doublets of doublets, with coupling constants

characteristic of their ortho and meta relationships.

Pyrrole Protons: The H2 and H3 protons on the pyrrole ring will also resonate in the aromatic

region, often appearing as triplets or multiplets due to coupling with each other and the N-H

proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals.

Carbonyl Carbon (C=O): The most downfield signal, expected to appear in the 190-195 ppm

range.

Aromatic and Pyrrole Carbons: The eight sp² carbons of the bicyclic ring system will resonate

between approximately 100 ppm and 140 ppm.

Synthesis Strategies for Regioselective C6-
Formylation
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The direct formylation of unsubstituted indole is not a viable route to 1H-indole-6-
carbaldehyde due to the high nucleophilicity of the C3 position. Therefore, regioselective

synthesis of the C6-isomer requires more sophisticated strategies, typically involving multi-step

sequences or advanced C-H functionalization techniques.[3][4]

Causality of C3 vs. C6 Selectivity
The kinetic product of electrophilic attack on the indole ring is at the C3 position. The resulting

intermediate (a Wheland-type intermediate) is stabilized because the positive charge is not

localized on the nitrogen atom, thus preserving the aromaticity of the benzene ring. In contrast,

attack at any position on the benzene moiety, including C6, disrupts the benzene aromaticity,

leading to a higher activation energy barrier. Consequently, achieving C6-functionalization

requires either blocking the C3 position or utilizing a starting material where the C6 position is

pre-functionalized for conversion.

Synthetic Approach via Pre-functionalized Indoles
A common and reliable strategy is to begin with an indole derivative that already possesses a

functional group at the C6 position, which can then be converted into a formyl group.

Caption: A generalized workflow for synthesizing 1H-indole-6-carbaldehyde.

Protocol: Conceptual Synthesis from 6-Bromoindole

This protocol describes a well-established conceptual method. The direct conversion of 6-

bromoindole to 1H-indole-6-carbaldehyde can be achieved via a lithium-halogen exchange

followed by quenching with a formylating agent.

Step 1: Protection of Indole Nitrogen (Optional but Recommended): To prevent deprotonation

of the acidic N-H proton by the organolithium reagent, the indole nitrogen is often protected

with a suitable group (e.g., Boc, SEM, or tosyl). This is a critical choice to ensure the

subsequent step proceeds with high yield.

Step 2: Lithium-Halogen Exchange: The N-protected 6-bromoindole is dissolved in an

anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically

-78 °C) under an inert atmosphere (Argon or Nitrogen). An organolithium reagent, such as n-

butyllithium or t-butyllithium, is added dropwise. The organolithium reagent preferentially
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exchanges with the bromine atom over deprotonating other positions due to the kinetics of

the exchange process at low temperatures.

Step 3: Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide

(DMF), is added to the newly formed 6-lithioindole species at -78 °C. The organolithium acts

as a potent nucleophile, attacking the carbonyl carbon of DMF.

Step 4: Work-up and Deprotection: The reaction is quenched with an aqueous solution (e.g.,

saturated ammonium chloride). Following extraction and purification, the N-protecting group

can be removed under appropriate conditions (e.g., TFA for Boc; TBAF for SEM) to yield the

final product, 1H-indole-6-carbaldehyde.

Chemical Reactivity
The reactivity of 1H-indole-6-carbaldehyde is dictated by its three principal components: the

pyrrole ring, the benzene ring, and the aldehyde functional group.

N-H Reactivity Aldehyde Reactivity

1H-Indole-6-carbaldehyde

N-H -CHO

N-Alkylation
(e.g., R-X, Base)

Alkylation

N-Acylation
(e.g., Ac₂O)

Acylation

Oxidation to
Carboxylic Acid

(e.g., Ag₂O, KMnO₄)

Oxidation

Reduction to
Alcohol

(e.g., NaBH₄)

Reduction

Condensation Rxns
(e.g., Wittig, Knoevenagel)

C=C Formation

Click to download full resolution via product page

Caption: Key reaction pathways for 1H-indole-6-carbaldehyde.

Reactions at the Aldehyde Group: The formyl group is the primary site for a wide array of

transformations. It can be readily oxidized to the corresponding indole-6-carboxylic acid,

reduced to indole-6-methanol, or serve as an electrophile in condensation reactions (e.g.,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b015419?utm_src=pdf-body
https://www.benchchem.com/product/b015419?utm_src=pdf-body
https://www.benchchem.com/product/b015419?utm_src=pdf-body-img
https://www.benchchem.com/product/b015419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Knoevenagel, Wittig) to form C=C bonds. It also undergoes nucleophilic addition with

organometallic reagents and forms imines/hydrazones with primary amines/hydrazines.

Reactions at the Indole Nitrogen: The N-H proton is acidic and can be deprotonated with a

suitable base, allowing for N-alkylation or N-acylation.

Reactions on the Indole Ring: While the C3 position is the most reactive towards

electrophiles in a standard indole, the presence of the electron-withdrawing aldehyde group

at C6 deactivates the benzene ring slightly. Nonetheless, electrophilic substitution (e.g.,

halogenation, nitration) can occur, with the position of attack directed by the combined

influence of the fused pyrrole ring and the C6-substituent.

Applications in Research and Drug Development
1H-indole-6-carbaldehyde is a valuable intermediate in the synthesis of complex molecular

targets. Its utility is particularly pronounced in fields where specific substitution patterns are

required to achieve desired biological activity or material properties.

Pharmaceutical Synthesis: The compound is a documented reactant in the preparation of

small molecule inhibitors for high-value biological targets.

Botulinum Neurotoxin (BoNT) Inhibitors: It serves as a precursor for analogs of inhibitors

targeting the protease activity of botulinum neurotoxin serotype A, a critical area of

research for developing countermeasures to botulism.[10]

Antitumor Agents: It is used in the synthesis of stilbene-based antitumor agents, where the

indole moiety can contribute to target binding and overall pharmacological profile.[10]

Kinase Inhibitors: The indole scaffold is prevalent in kinase inhibitors.[11][12] The C6-

substitution pattern allows for the synthesis of derivatives that can probe different regions

of the ATP-binding pocket compared to C3-substituted isomers, potentially leading to

improved selectivity and potency.

Materials Science: Its aromatic and heterocyclic nature makes it a useful building block in

materials science.
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Dyes and Pigments: The extended π-system of the indole ring can be further elaborated

through reactions at the aldehyde to create organic dyes and pigments.[6]

Organic Electronics: Derivatives of indole-6-carbaldehyde are employed in the fabrication

of materials for organic light-emitting diodes (OLEDs), contributing to the development of

advanced display technologies.[6]

Safety and Handling
1H-indole-6-carbaldehyde is classified as a hazardous substance and requires careful

handling in a laboratory setting.

GHS Hazard Statements:

H315: Causes skin irritation.

H317: May cause an allergic skin reaction.

H319: Causes serious eye irritation.

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.

Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with

plenty of water.

Store in a tightly sealed container in a cool, dry place away from incompatible materials

such as strong oxidizing agents.
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properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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